methyl 3-(3-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate
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Overview
Description
Methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a cyano group, and a tetrahydrofuran moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the cyano group: This step typically involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the tetrahydrofuran moiety: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran derivative reacts with an appropriate leaving group on the pyrrole ring.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: This compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the tetrahydrofuran moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate include:
Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate: This compound shares the tetrahydrofuran moiety but differs in the presence of a nitro group instead of a cyano group.
Methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate: This compound has a similar structure but includes a cycloheptyl group.
2-[(4-methylbenzyl)amino]-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: This compound features a pyrimidinone ring and a thiazolidinone moiety.
The uniqueness of methyl 3-(3-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 3-[3-[(E)-2-cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate |
InChI |
InChI=1S/C24H27N3O4/c1-15-11-18(12-19(13-25)23(28)26-14-20-7-6-10-31-20)17(3)27(15)22-9-5-8-21(16(22)2)24(29)30-4/h5,8-9,11-12,20H,6-7,10,14H2,1-4H3,(H,26,28)/b19-12+ |
InChI Key |
PABUHLRFBACFSS-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)/C=C(\C#N)/C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=C(C#N)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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